molecular formula C20H26N4O2 B4482365 3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE

3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE

Cat. No.: B4482365
M. Wt: 354.4 g/mol
InChI Key: XNXQBARWOUMRSP-UHFFFAOYSA-N
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Description

3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazinone core, which is a triazine ring fused with a benzene ring, and a piperidinylcarbonyl group attached to a cyclohexylmethyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate precursor, such as a substituted aniline, with a triazine derivative under acidic or basic conditions.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexylmethyl halide reacts with the benzotriazinone core.

    Attachment of the Piperidinylcarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, green solvents, and process intensification techniques such as microwave or ultrasound-assisted synthesis to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzotriazinone core or the cyclohexylmethyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[4-(piperidine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(23-12-4-1-5-13-23)16-10-8-15(9-11-16)14-24-20(26)17-6-2-3-7-18(17)21-22-24/h2-3,6-7,15-16H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQBARWOUMRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
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3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Reactant of Route 3
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3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
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3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Reactant of Route 5
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3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Reactant of Route 6
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3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE

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